(Cyclopentanesulfonyl)benzene
Description
"(Cyclopentanesulfonyl)benzene" is a sulfonated aromatic compound characterized by a benzene ring substituted with a cyclopentanesulfonyl group (–SO₂–C₅H₉). This structure combines the aromatic stability of benzene with the steric and electronic effects of the cyclopentane-sulfonyl moiety. For example, cyclopentylalbendazole sulfone (synonym: methyl [5-(cyclopentylsulfonyl)-1H-benzimidazol-2-yl]carbamate) shares a cyclopentanesulfonyl group and is used as an analytical standard . This suggests that "this compound" may exhibit similar applications in pharmaceuticals or agrochemical research, leveraging its sulfonyl group’s polarity and cyclopentane’s conformational flexibility.
Properties
CAS No. |
14633-46-6 |
|---|---|
Molecular Formula |
C11H14O2S |
Molecular Weight |
210.29 g/mol |
IUPAC Name |
cyclopentylsulfonylbenzene |
InChI |
InChI=1S/C11H14O2S/c12-14(13,11-8-4-5-9-11)10-6-2-1-3-7-10/h1-3,6-7,11H,4-5,8-9H2 |
InChI Key |
DZWZKYPGAIYJAU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)S(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The table below compares "(Cyclopentanesulfonyl)benzene" with structurally related sulfonated benzene derivatives and cyclopentane-containing compounds:
Key Differences and Implications
- Polarity and Reactivity: Unlike benzenesulfonic acid (–SO₃H), the cyclopentanesulfonyl group in "this compound" lacks ionizable protons, reducing acidity but enhancing stability in organic solvents. This makes it more suitable for non-aqueous synthetic pathways .
- Steric Effects : Cyclopentane’s five-membered ring imposes greater steric hindrance compared to linear alkyl chains (e.g., methyl or ethyl sulfonates). This may influence binding affinity in biological systems or regioselectivity in reactions .
- Biological Activity: Cyclopentylalbendazole sulfone demonstrates that cyclopentanesulfonyl groups can enhance metabolic stability in pharmaceuticals. In contrast, penoxsulam’s trifluoromethyl sulfonamide group prioritizes herbicidal potency .
Thermodynamic and Spectroscopic Data (Inferred)
While direct data for "this compound" is unavailable, comparisons with analogous compounds suggest:
- Boiling Point : Likely higher than toluene sulfonates (e.g., ~250–300°C) due to cyclopentane’s rigidity.
- Solubility : Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) but poor in water, similar to cyclopentylalbendazole sulfone .
- NMR Signatures : Cyclopentane protons (δ 1.5–2.5 ppm) and aromatic protons (δ 7.0–8.0 ppm) would dominate, with sulfonyl groups causing deshielding effects .
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